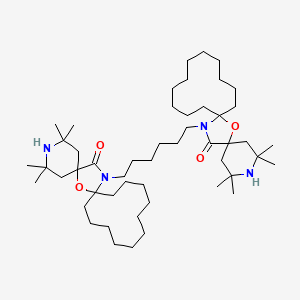
Octyl 2-cyano-3-ethoxy-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-cyano-3-ethoxy-2-propenoate: is a chemical compound with the molecular formula C13H19NO3. It is an ester derived from 2-cyano-3-ethoxy-2-propenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: Octyl 2-amino-3-ethoxy-2-propenoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 2-cyano-3-ethoxy-2-propenoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through reactions such as Michael addition and Knoevenagel condensation .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model substrate for investigating the activity of esterases and lipases .
Medicine: Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the formulation of adhesives, coatings, and polymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials .
Wirkmechanismus
The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with an ethyl group instead of an octyl group.
Methyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with a methyl group instead of an octyl group.
Uniqueness: Octyl 2-cyano-3-ethoxy-2-propenoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with biological systems .
Eigenschaften
CAS-Nummer |
64845-29-0 |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
octyl (E)-2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+ |
InChI-Schlüssel |
INVKMHYTHYOYJS-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCCCCOC(=O)/C(=C/OCC)/C#N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(=COCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


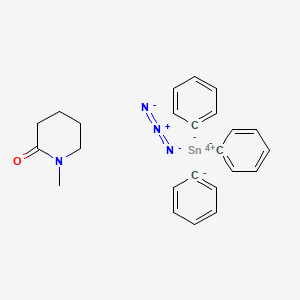
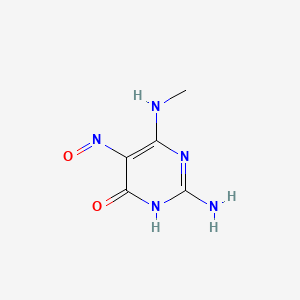
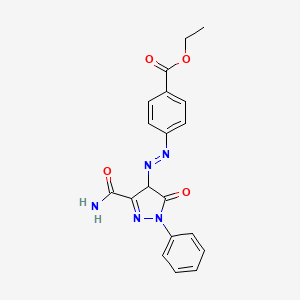

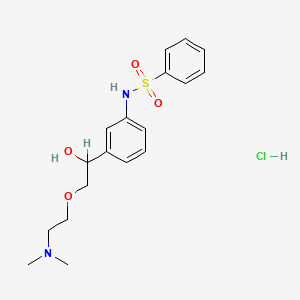
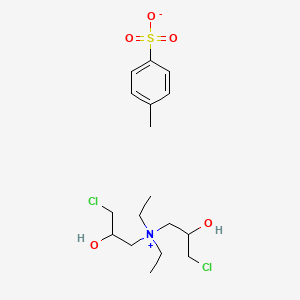
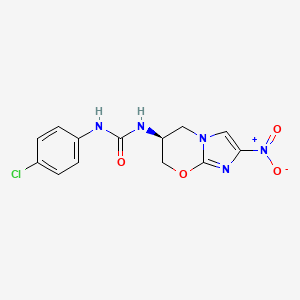

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

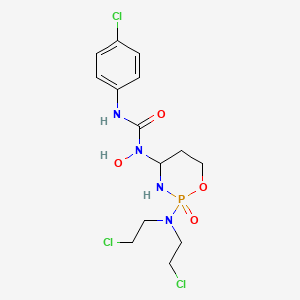
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

